molecular formula C16H24N2O3 B4951691 3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE

3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE

Cat. No.: B4951691
M. Wt: 292.37 g/mol
InChI Key: NYGDFGJGRWZDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE is a chemical compound with the molecular formula C20H24N2O3 It is a derivative of benzamide, featuring a piperidine ring attached to an ethyl chain, which is further connected to a benzamide moiety substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-(piperidino)ethylamine.

    Amidation Reaction: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated intermediate then reacts with 2-(piperidino)ethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of automated reactors, in-line purification systems, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Pharmacology: It is investigated for its potential as a drug candidate in preclinical studies, focusing on its pharmacokinetics and pharmacodynamics.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and benzamide moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the piperidine ring, making it less potent in certain biological assays.

    N-(2-Piperidinoethyl)benzamide: Lacks the methoxy groups, affecting its binding affinity and selectivity.

    2,3-Dimethoxybenzamide: Different substitution pattern on the benzamide ring, leading to variations in its chemical and biological properties.

Uniqueness

3,4-DIMETHOXY-N~1~-(2-PIPERIDINOETHYL)BENZAMIDE is unique due to the presence of both methoxy groups and the piperidine ring, which contribute to its distinct chemical reactivity and biological activity. These structural features enhance its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-14-7-6-13(12-15(14)21-2)16(19)17-8-11-18-9-4-3-5-10-18/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGDFGJGRWZDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.